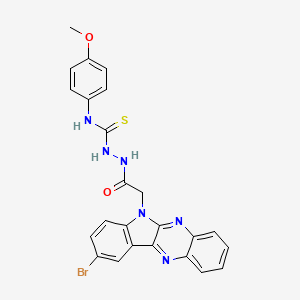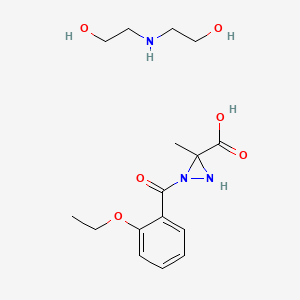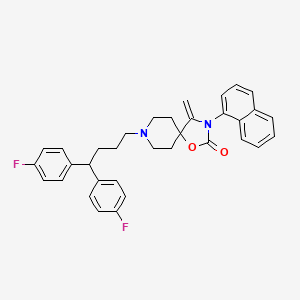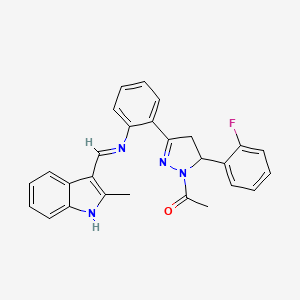
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes a fluorophenyl group and an indole moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and indole groups through various coupling reactions. Common reagents used in these reactions include hydrazines, aldehydes, and fluorobenzenes under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of specific functional groups using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents include acids, bases, and catalysts like palladium or platinum. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives.
科学的研究の応用
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。フルオロフェニル基とインドール基の存在は、その結合親和性と特異性を高める可能性があります。関与する経路には、特定の酵素の阻害やシグナル伝達経路の調節が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
- 1H-ピラゾール, 1-アセチル-4,5-ジヒドロ-5-フェニル-3-(2-(((2-メチル-1H-インドール-3-イル)メチレン)アミノ)フェニル)-
- 1H-ピラゾール, 1-アセチル-4,5-ジヒドロ-5-(2-クロロフェニル)-3-(2-(((2-メチル-1H-インドール-3-イル)メチレン)アミノ)フェニル)-
独自性
1H-ピラゾール, 1-アセチル-4,5-ジヒドロ-5-(2-フルオロフェニル)-3-(2-(((2-メチル-1H-インドール-3-イル)メチレン)アミノ)フェニル)- におけるフルオロフェニル基の存在は、類似の化合物とは異なるものであり、その化学反応性と生物学的活性を高める可能性があります。
類似化合物との比較
Similar Compounds
- 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-phenyl-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)-
- 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-chlorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)-
Uniqueness
The presence of the fluorophenyl group in 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-fluorophenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- distinguishes it from similar compounds, potentially enhancing its chemical reactivity and biological activity.
特性
CAS番号 |
133381-50-7 |
|---|---|
分子式 |
C27H23FN4O |
分子量 |
438.5 g/mol |
IUPAC名 |
1-[3-(2-fluorophenyl)-5-[2-[(2-methyl-1H-indol-3-yl)methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C27H23FN4O/c1-17-22(19-9-4-8-14-25(19)30-17)16-29-24-13-7-5-11-21(24)26-15-27(32(31-26)18(2)33)20-10-3-6-12-23(20)28/h3-14,16,27,30H,15H2,1-2H3 |
InChIキー |
ZKNOBOGMZNQYCW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C=NC3=CC=CC=C3C4=NN(C(C4)C5=CC=CC=C5F)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


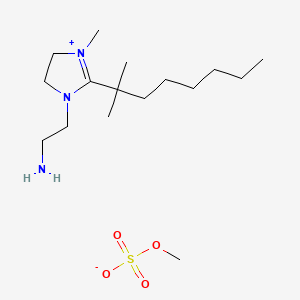
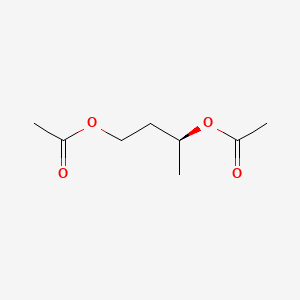
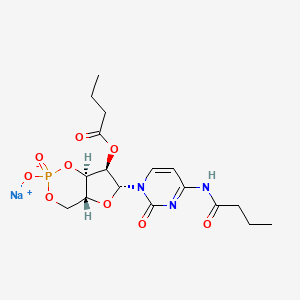
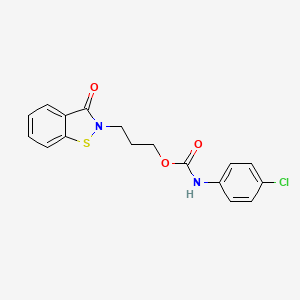

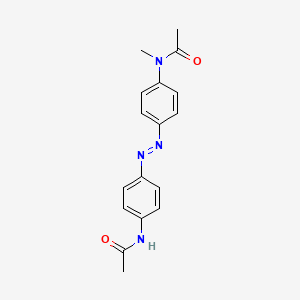
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)

